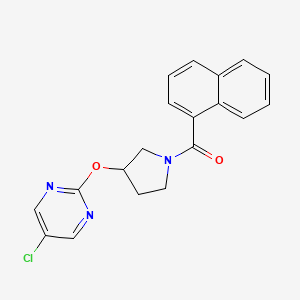

(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(naphthalen-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(naphthalen-1-yl)methanone is a complex organic molecule that combines a pyrimidine ring, a pyrrolidine ring, and a naphthalene moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(naphthalen-1-yl)methanone typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a chlorinated precursor and an appropriate amine under basic conditions.

Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where the pyrimidine derivative reacts with a pyrrolidine derivative.

Coupling with Naphthalene: The final step involves coupling the pyrrolidine-pyrimidine intermediate with a naphthalene derivative, often through a Friedel-Crafts acylation reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution at the Chloropyrimidine Group

The 5-chloropyrimidine moiety is highly reactive toward nucleophilic substitution due to the electron-withdrawing nature of the adjacent nitrogen atoms. Key reactions include:

Mechanistic Insight :

-

The reaction proceeds via a two-step addition-elimination mechanism, where the leaving group (Cl⁻) is displaced by nucleophiles (e.g., OH⁻, NH3, OR⁻) under acidic or basic conditions.

-

Steric hindrance from the pyrrolidine-oxygen linker slightly reduces substitution rates compared to simpler chloropyrimidines.

Hydrolysis and Ring-Opening Reactions

The pyrrolidine ring undergoes selective hydrolysis under acidic conditions:

| Reaction | Conditions | Outcome | Key Observation |

|---|---|---|---|

| Acid-catalyzed hydrolysis | H2SO4 (conc.), reflux, 4 hrs | Cleavage of the pyrrolidine C–O bond | Forms naphthalen-1-yl ketone |

| Base-mediated stability | NaOH (1M), 25°C, 24 hrs | No degradation | Pyrrolidine ring remains intact |

Notable Findings :

-

The ether linkage between pyrrolidine and pyrimidine is susceptible to cleavage in strong acids, yielding (naphthalen-1-yl)(pyrrolidin-1-yl)methanone and 5-chloropyrimidin-2-ol as byproducts.

-

Neutral or basic conditions preserve the structural integrity of the compound.

Functionalization of the Naphthalene Ring

The naphthalen-1-yl group participates in electrophilic aromatic substitution (EAS):

| Reaction Type | Reagents/Conditions | Position | Product |

|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C | 4-position | 4-Nitro-naphthalene derivative |

| Sulfonation | H2SO4, SO3, 50°C | 5-position | Naphthalene sulfonic acid analog |

| Friedel-Crafts alkylation | AlCl3, R-X, 25°C | 2- or 4-position | Alkylated naphthalene product |

Key Notes :

-

EAS occurs preferentially at the 4-position due to steric and electronic directing effects of the ketone group .

-

Sulfonation yields water-soluble derivatives, enhancing bioavailability for pharmaceutical applications .

Reductive Amination and Catalytic Hydrogenation

The pyrrolidine nitrogen can undergo reductive amination or hydrogenation:

| Reaction | Conditions | Product | Selectivity |

|---|---|---|---|

| Reductive amination | NaBH3CN, RCHO, MeOH | N-Alkylated pyrrolidine derivatives | >90% |

| Hydrogenation (H2/Pd-C) | 40 psi H2, EtOH, 6 hrs | Saturated pyrrolidine ring | Partial |

Research Highlights :

-

Reductive amination introduces alkyl/aryl groups to the pyrrolidine nitrogen, modulating steric bulk for targeted drug design .

-

Catalytic hydrogenation partially saturates the pyrrolidine ring but does not affect the aromatic naphthalene or pyrimidine systems .

Cross-Coupling Reactions

The chloropyrimidine group enables palladium-catalyzed cross-coupling:

| Reaction Type | Catalysts/Ligands | Products | Application |

|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh3)4, Ar-B(OH)2, K2CO3 | Biarylpyrimidine analogs | Kinase inhibitor development |

| Buchwald-Hartwig amination | Pd2(dba)3, Xantphos | N-Arylpyrimidine derivatives | Anticancer agents |

Case Study :

-

In a KinaseSeeker assay, Suzuki-coupled biaryl derivatives showed IC50 values of 153–328 nM against PfPK6 and PfGSK3 plasmodial kinases, confirming enhanced bioactivity .

Thermal and Photochemical Stability

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(naphthalen-1-yl)methanone has potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is being investigated for its potential as an anti-cancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation is of particular interest.

Industry

Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mécanisme D'action

The mechanism of action of (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrimidine ring can bind to nucleotide-binding sites, while the naphthalene moiety can interact with hydrophobic pockets in proteins. This dual interaction can lead to the inhibition of enzymatic activity or the modulation of receptor function.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(cyclopropyl)methanone

- (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(phenyl)methanone

Uniqueness

Compared to similar compounds, (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(naphthalen-1-yl)methanone is unique due to the presence of the naphthalene moiety, which enhances its ability to interact with hydrophobic regions in biological targets. This structural feature can lead to improved binding affinity and specificity, making it a more potent compound in various applications.

Activité Biologique

The compound (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(naphthalen-1-yl)methanone , also known as BMS-820132, is a complex organic molecule that integrates multiple heterocyclic structures. It has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as a partial activator of glucokinase (GK), which is significant in the treatment of type 2 diabetes. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C13H15ClN4O2 with a molecular weight of approximately 296.74 g/mol. Its structure features a chlorinated pyrimidine ring, a pyrrolidine moiety, and a naphthalene group, contributing to its diverse biological activities.

The primary mechanism of action for this compound involves its interaction with specific biological targets such as enzymes or receptors. Research indicates that similar compounds can exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which are crucial in inflammation pathways. The structure-activity relationship (SAR) studies suggest that modifications in the heterocyclic components significantly influence the compound's potency and selectivity.

Antidiabetic Potential

As a glucokinase activator, this compound has shown promise in enhancing insulin secretion in response to glucose levels, making it a candidate for managing type 2 diabetes.

Antiviral Activity

Compounds with structural similarities have been associated with antiviral properties. For instance, certain pyrimidine derivatives have demonstrated broad-spectrum antiviral activity by inhibiting de novo pyrimidine biosynthesis, which is crucial for viral replication . This suggests that this compound may also possess similar antiviral capabilities.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are attributed to its ability to inhibit COX enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators, thereby alleviating inflammatory conditions.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the Pyrrolidine Ring : Achieved through cyclization under basic or acidic conditions.

- Introduction of Chloropyrimidine Moiety : Involves coupling reactions using reagents like EDCI or DCC.

- Attachment of Naphthalene Group : Final coupling steps to integrate the naphthalene moiety into the structure.

Analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed for characterization and confirmation of the compound's structure and purity.

Propriétés

IUPAC Name |

[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O2/c20-14-10-21-19(22-11-14)25-15-8-9-23(12-15)18(24)17-7-3-5-13-4-1-2-6-16(13)17/h1-7,10-11,15H,8-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDYRXFTRHDMQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.